4-Isobutylbenzoic acid

Catalog No.
S702981
CAS No.
38861-88-0
M.F
C11H14O2
M. Wt
178.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Isobutylbenzoic acid

CAS Number

38861-88-0

Product Name

4-Isobutylbenzoic acid

IUPAC Name

4-(2-methylpropyl)benzoic acid

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

InChI

InChI=1S/C11H14O2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

VUBBCFWWSKOHTH-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=O)O

The exact mass of the compound 4-Isobutylbenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 168984. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Isobutylbenzoic acid (CAS 38861-88-0) is a well-characterized aromatic carboxylic acid featuring a para-substituted isobutyl group on a benzoic acid core. In procurement and industrial contexts, it is primarily sourced as a Certified Reference Material (CRM) for pharmaceutical quality control, specifically as a designated degradation product and impurity (often labeled as Impurity S or 11) in the synthesis and storage of ibuprofen and dexibuprofen . Beyond analytical applications, the compound serves as a robust building block in organic synthesis, offering a stable carboxylic acid moiety for esterification and coupling reactions. Its moderate solubility in organic solvents, combined with its highly crystalline nature, makes it a reliable standard for validating stability-indicating assays and monitoring abiotic environmental degradation.

Substituting 4-isobutylbenzoic acid with the parent API (ibuprofen) or upstream precursors like 4-isobutylacetophenone fundamentally compromises analytical validation and synthetic workflows . Structurally, the absence of the alpha-methyl group found in the propanoic acid chain of ibuprofen significantly alters its thermal profile, UV absorbance, and chromatographic retention time. In quality control, regulatory guidelines mandate the use of the exact structure to accurately quantify oxidative degradation pathways. Attempting to use a generic in-class benzoic acid or a crude mixture fails to provide the precise mass-to-charge (m/z) ratio and specific Limit of Detection (LOD) required to calibrate HPLC-UV and LC-MS instruments for compliance with pharmacopeial monographs.

Thermal Processing and Phase Transition Stability

Thermal analysis reveals a stark contrast between 4-isobutylbenzoic acid and its parent API, ibuprofen. 4-Isobutylbenzoic acid exhibits a melting point between 143 °C and 146 °C , whereas ibuprofen melts at a significantly lower 75–77 °C [1]. This ~68 °C differential indicates that 4-isobutylbenzoic acid maintains its solid crystalline phase under thermal conditions that would completely liquefy the bulk API.

Evidence DimensionMelting Point
Target Compound Data143–146 °C
Comparator Or BaselineIbuprofen (75–77 °C)
Quantified Difference~68 °C higher melting point
ConditionsStandard atmospheric pressure thermal analysis

This massive difference in thermal stability dictates distinct handling and processing parameters, ensuring the impurity will not co-melt during hot-melt extrusion or thermal stress testing of the API.

Chromatographic Sensitivity and Limit of Detection (LOD)

In stability-indicating HPLC-UV assays measured at 214 nm, 4-isobutylbenzoic acid demonstrates a distinct ultraviolet response profile compared to related compounds. Research establishing validation parameters for ibuprofen formulations determined the LOD for 4-isobutylbenzoic acid to be 10 ng, compared to 3 ng for 4-isobutylacetophenone and 1 ng for ibuprofen [1]. This higher detection threshold necessitates precise calibration using the exact CRM to ensure regulatory compliance.

Evidence DimensionLimit of Detection (LOD) via HPLC-UV (214 nm)
Target Compound Data10 ng
Comparator Or BaselineIbuprofen (1 ng) and 4-Isobutylacetophenone (3 ng)
Quantified Difference10-fold higher LOD than ibuprofen; 3.3-fold higher than 4-isobutylacetophenone
ConditionsHPLC-UV at 214 nm, acetonitrile-dipotassium hydrogenphosphate mobile phase

Procurement of this exact compound is mandatory for QC labs, as its specific UV response dictates the sensitivity and injection volume requirements for validated impurity screening.

Mass Spectrometric Differentiation for Degradation Tracking

For environmental monitoring and forced degradation studies, unambiguous identification relies on precise mass-to-charge (m/z) ratios. 4-Isobutylbenzoic acid has a molecular weight of 178.23 g/mol, clearly distinguishing it from ibuprofen (206.28 g/mol) and the oxidative intermediate 4-isobutylacetophenone (176.25 g/mol) [1]. During LC-MS analysis of abiotic degradation, the distinct m/z 178 peak allows researchers to accurately map the oxidation of the ketone group prior to hydroxylation without signal overlap.

Evidence DimensionMolecular Weight / m/z ratio
Target Compound Data178.23 g/mol
Comparator Or BaselineIbuprofen (206.28 g/mol)
Quantified Difference28.05 g/mol mass reduction
ConditionsLC-MS / GC-MS identification

The distinct molecular mass ensures zero cross-talk or peak misidentification during highly sensitive mass spectrometric tracking of pharmaceutical degradation pathways.

Volatility and Distillation Parameters

When utilized as an intermediate in organic synthesis, the volatility of 4-isobutylbenzoic acid must be managed relative to its precursors. It possesses a predicted boiling point of approximately 293 °C , which is substantially higher than that of the related ketone, 4-isobutylacetophenone (268 °C) . This 25 °C difference in boiling point is critical when designing distillation and purification workflows following acylation or oxidation reactions.

Evidence DimensionBoiling Point
Target Compound Data~293 °C
Comparator Or Baseline4-Isobutylacetophenone (268 °C)
Quantified Difference~25 °C higher boiling point
ConditionsStandard atmospheric pressure

The higher boiling point requires specific vacuum distillation parameters and thermal energy inputs during the purification of synthetic reaction mixtures.

Pharmaceutical Quality Control and Release Testing

As a Certified Reference Material (CRM), this exact compound is essential for calibrating HPLC and GC instruments to quantify Impurity S in ibuprofen and dexibuprofen batches, directly utilizing its specific LOD and retention time data .

Forced Degradation and Stability Studies

It is used as a mandatory benchmark to identify oxidative degradation pathways of NSAIDs under thermal and photolytic stress, relying on its distinct m/z 178 signature in LC-MS to prevent peak misidentification [1].

Environmental Abiotic Monitoring

Applied as a reference standard in environmental chemistry to track the photocatalytic and mineral-catalyzed breakdown of pharmaceutical pollutants in wastewater and soil, where its precise chromatographic retention time is required [1].

Advanced Organic Synthesis

Procured as a stable, high-melting-point (144 °C) carboxylic acid building block for the development of novel complex molecules, esters, and active pharmaceutical ingredients (APIs), where its specific thermal and volatility profile dictates process design.

XLogP3

3.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

178.099379685 Da

Monoisotopic Mass

178.099379685 Da

Heavy Atom Count

13

UNII

599E5B23F1

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (66.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

38861-88-0

Wikipedia

4-Isobutylbenzoic acid

Dates

Last modified: 08-15-2023

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